3,6-Bis(4-pyridyl)-9-ethyl-9H-carbazole
Overview
Description
3,6-Bis(4-pyridyl)-9-ethyl-9H-carbazole is a useful research compound. Its molecular formula is C24H19N3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photoluminescence Applications : A study by Zhou et al. (2005) involved the synthesis of novel functional rigid ligands, including 9-ethyl-3,6-bis[2-(4-pyridyl)ethenyl]carbazole. These compounds, when treated with certain metals, formed structures that exhibited photoluminescent properties. This research suggests potential applications in materials science, particularly in the development of photoluminescent materials (Zhou et al., 2005).
Optoelectronic Applications : In the field of optoelectronics, Hu et al. (2018) synthesized nitrophenyl substituted carbazole derivatives, including 9-ethyl-3,6-bis(4-nitrophenyl)-9H-carbazole. These compounds showed aggregation-induced emission properties and mechanochromism, making them suitable for applications in organic light-emitting devices and other optoelectronic components (Hu et al., 2018).
Organic Light-Emitting Devices : A study by Jiang et al. (2012) focused on a derivative of 3,6-Bis(4-pyridyl)-9-ethyl-9H-carbazole for use in blue phosphorescent organic light-emitting devices. The compound showed high glass-transition temperature and high triplet energy, indicating its suitability as a host material for phosphorescent emitters in these devices (Jiang et al., 2012).
Two-Photon Polymerization Initiators : Another application is in two-photon polymerization, as investigated by Zhou et al. (2006). They synthesized A–π–D–π–A type compounds including 3,6-bis[2-(4-pyridyl)ethenyl]-9-ethylcarbazole. These compounds exhibited high two-photon absorption cross-sections and proved to be effective two-photon photopolymerization initiators, which could be used in microfabrication and 3D printing technologies (Zhou et al., 2006).
Fluorescence Imaging in Biology : The compound's potential in biological imaging was explored by Zhang et al. (2010). They synthesized carbazole dicationic salts including 9-ethyl-3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide, which demonstrated the ability to image nuclei in living plant cells and tissues using two-photon excited fluorescence. This suggests its application in biological research and medical diagnostics (Zhang et al., 2010).
Properties
IUPAC Name |
9-ethyl-3,6-dipyridin-4-ylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-2-27-23-5-3-19(17-7-11-25-12-8-17)15-21(23)22-16-20(4-6-24(22)27)18-9-13-26-14-10-18/h3-16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMVJJSMNIBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=NC=C3)C4=C1C=CC(=C4)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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